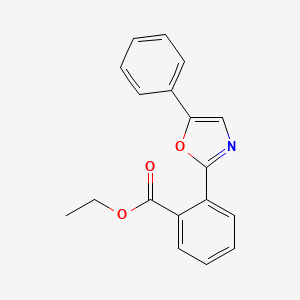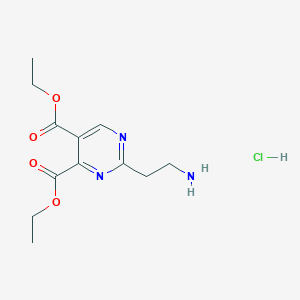
N-Acetyl-L-leucyl-L-argininal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylleucylargininal is a synthetic compound with the molecular formula C14H27N5O3 It is a derivative of leucine and arginine, two essential amino acids, and is characterized by the presence of an acetyl group attached to the leucine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the acetylation of leucine followed by the coupling of the acetylated leucine with arginine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of N-Acetylleucylargininal may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
N-Acetylleucylargininal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N-Acetylleucylargininal can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
N-Acetylleucylargininal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: N-Acetylleucylargininal has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: It is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of N-Acetylleucylargininal involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
N-Acetylleucylargininal can be compared with other similar compounds, such as:
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglucosamine: Used in the treatment of inflammatory and neurodegenerative conditions.
N-Acetyl-L-arginine: Studied for its potential therapeutic applications in various diseases.
The uniqueness of N-Acetylleucylargininal lies in its specific combination of leucine and arginine residues, which confer distinct chemical and biological properties not found in other acetylated amino acids.
特性
CAS番号 |
35039-75-9 |
|---|---|
分子式 |
C14H27N5O3 |
分子量 |
313.40 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1 |
InChIキー |
MIUUPVPBBJBRET-RYUDHWBXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)

![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)



![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
methyl}propanedinitrile](/img/structure/B14803493.png)
![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

